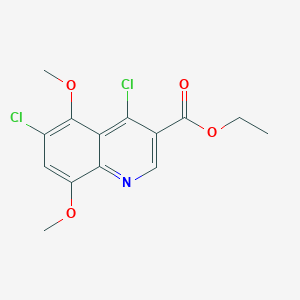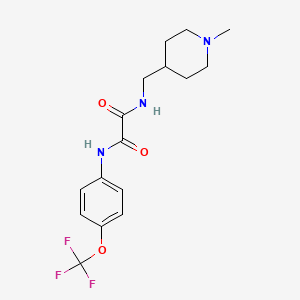
N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is a compound with the CAS Number: 496808-04-9 . It has a molecular weight of 197.32 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a flash point of 77-78/0.38mm .Scientific Research Applications
Orexin Receptor Antagonism
The compound has been studied for its role as a selective antagonist for the orexin-1 receptor (OX1R). Research indicates that this antagonism could be beneficial for treating psychiatric disorders associated with stress or hyperarousal states. For instance, in a study on rats, a selective OX1R antagonist prevented prolongation of sleep onset in a psychological stress model and attenuated panic-like behaviors in a panic vulnerability model. This suggests potential therapeutic applications for conditions like anxiety and panic disorders (Bonaventure et al., 2015).
Synthesis of Oxalamides
Research has also explored the compound in the context of novel synthetic approaches. A study detailed a one-pot synthetic method to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, a process that is operationally simple and yields high results. This method provides a new formula for synthesizing oxalamides, highlighting the compound's relevance in chemical synthesis and the production of various organic compounds (Mamedov et al., 2016).
Neuropharmacological Properties
The compound's neuropharmacological properties have been studied, particularly in the context of treating binge eating disorders. Selective antagonism of OX1R by similar compounds has shown to reduce binge eating for highly palatable food without affecting standard food pellet intake in rat models, suggesting its potential as a treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Antipsychotic Potential
Studies have also investigated the antipsychotic potential of similar compounds. For instance, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, a related compound, exhibited properties consistent with utility as an antipsychotic agent, suggesting the broader relevance of this class of compounds in neuropharmacology (Vanover et al., 2006).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H319 and H335 , which indicate that it can cause serious eye irritation and may cause respiratory irritation . The precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-22-8-6-11(7-9-22)10-20-14(23)15(24)21-12-2-4-13(5-3-12)25-16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHDDASLZPVJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

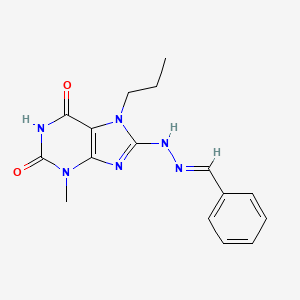
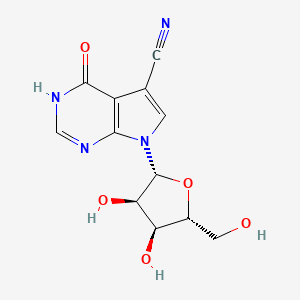

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2560734.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)
![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)
![1-[(5-bromopyrazin-2-yl)methyl]-3-(3-ethyl-1-methyl-1H-pyrazol-5-yl)urea](/img/structure/B2560739.png)
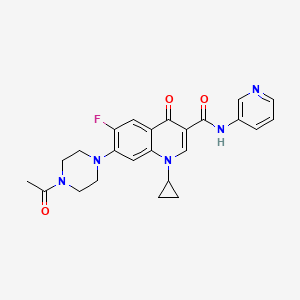
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2560743.png)
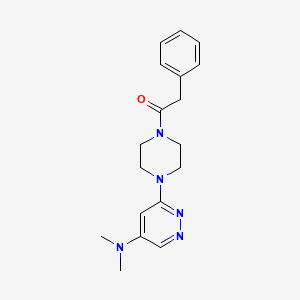
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine](/img/structure/B2560749.png)


